2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide
Description
2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide is a synthetic organic compound featuring a coumarin (2-oxochromen) core substituted at position 4 with a 1-benzofuran moiety and at position 6 with an acetamide-linked oxyacetate group. Coumarin derivatives are widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c20-18(21)10-23-12-5-6-16-13(8-12)14(9-19(22)25-16)17-7-11-3-1-2-4-15(11)24-17/h1-9H,10H2,(H2,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJUDTICUMFRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327772 | |
| Record name | 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898415-75-3 | |
| Record name | 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide typically involves the formation of the benzofuran and chromone rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran and chromone rings . The final step involves the coupling of these rings through an ether linkage, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions . These methods also help in minimizing the formation of by-products and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: The chromone ring can be reduced to form dihydrochromone derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators.
Case Study:
A study published in a peer-reviewed journal demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The authors reported an IC50 value in the low micromolar range, suggesting potent anticancer activity .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities, which are crucial for protecting cells from oxidative stress. In vitro assays have indicated that it effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Data Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| 2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide | 78 | 25 |
| Ascorbic Acid | 90 | 20 |
| Quercetin | 85 | 30 |
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. It appears to inhibit neuroinflammation and protect neuronal cells from apoptosis.
Case Study:
In an animal model of neurodegeneration, administration of the compound led to improved cognitive function and reduced markers of inflammation in the brain . This suggests potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death . The chromone group can inhibit various enzymes, including kinases, which play a crucial role in cell signaling pathways . These interactions result in the compound’s antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes four compounds with structural motifs partially analogous to 2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Core Structure Differences: The target compound’s coumarin core distinguishes it from the pyridinium or oxazolidinone dimers in . Coumarins typically exhibit greater planarity and fluorescence compared to pyridinium salts, which may influence photophysical properties and binding interactions .
Substituent Effects :
- Benzofuran vs. Nitrophenyl/Methoxyphenyl : Compound 4d (benzofuran-substituted) shows a high decomposition temperature (>300°C), suggesting thermal stability, whereas nitrophenyl-substituted 5a decomposes at 258–259°C. This implies that benzofuran may enhance stability compared to electron-withdrawing nitro groups .
- Acetamide vs. Bromide/Chloride : The target’s acetamide group contrasts with the halide counterions in compounds. Acetamide’s hydrogen-bonding capacity could improve aqueous solubility relative to ionic halides but may reduce crystallinity .
Synthetic Yields :
- Yields for benzofuran-containing compounds (e.g., 4d: 76%) are moderate compared to nitrophenyl-substituted 5a (96%), suggesting that nitro groups may facilitate reaction efficiency in certain synthetic pathways .
This underscores the need for rigorous handling protocols for similar amide-containing compounds .
Research Implications and Limitations
- Structural Insights : The benzofuran and coumarin combination in the target compound may offer unique bioactivity profiles, but the absence of direct experimental data limits conclusive comparisons.
- Data Gaps : Critical parameters such as melting point, solubility, and biological activity for the target compound are unavailable in the provided evidence. Future studies should prioritize synthesizing and characterizing this compound to validate hypotheses.
Biological Activity
2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide is a synthetic compound that combines benzofuran and chromone moieties, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzofuran ring fused with a chromone, contributing to its biological properties. The molecular formula is with a molecular weight of 335.3 g/mol. The presence of functional groups such as amides and ethers enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with benzofuran structures exhibit significant antimicrobial properties. For example, studies have shown that related benzofuran derivatives display potent activity against various bacteria and fungi. In vitro tests revealed that certain derivatives had minimum inhibitory concentrations (MICs) below 10 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Benzofuran Compounds
| Compound Name | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | <10 | |
| Compound B | E. coli | <10 | |
| Compound C | Candida albicans | <20 |
Anticancer Activity
The anticancer potential of benzofuran derivatives has been extensively studied. Notably, compounds similar to 2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide have shown promising results in inhibiting cancer cell proliferation. For instance, in vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including ovarian and lung cancers, with IC50 values ranging from 11 to 12 μM for specific derivatives .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Inhibition Rate (%) at 10 μM | Reference |
|---|---|---|---|
| Ovarian Cancer (OVCAR) | 11 | 56.45 | |
| Lung Cancer (NCI-H460) | 12 | 80.92 | |
| Colon Cancer (HCT-116) | - | 72.14 |
The mechanisms through which 2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide exerts its biological effects include:
1. Enzyme Interaction: The compound may inhibit or activate enzymes involved in crucial metabolic pathways, influencing cellular functions.
2. Receptor Modulation: It can modulate receptor activities, thereby affecting signaling pathways critical for cell survival and proliferation.
3. Gene Expression Alteration: The compound may impact the transcriptional and translational processes of genes associated with its biological activities, particularly in cancer treatment.
Case Studies
Recent studies have highlighted the efficacy of benzofuran derivatives in clinical settings. For example, a study published in Natural Product Research evaluated several benzofuran compounds for their anticancer properties using human cancer cell lines. The findings indicated that these compounds not only inhibited cell growth but also induced apoptosis in cancer cells, suggesting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
